molecular formula C15H12N2O B4063966 1-[2-(1H-benzimidazol-6-yl)phenyl]ethanone

1-[2-(1H-benzimidazol-6-yl)phenyl]ethanone

Cat. No.: B4063966
M. Wt: 236.27 g/mol
InChI Key: HUFPLYYGZCHOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-benzimidazol-6-yl)phenyl]ethanone is a chemical compound that has been used in scientific research for various purposes. It is also known as BI-1, which stands for Bax inhibitor-1, as it was initially identified as a protein that inhibits apoptosis or programmed cell death. The compound has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Scientific Research Applications

Therapeutic Research and Drug Development : Benzimidazole derivatives, such as enviroxime, have been investigated for their antiviral activities, particularly against rhinoviruses, showcasing their potential as antirhinovirus agents for clinical use (Phillpotts et al., 1981). This indicates the possibility of exploring 1-[2-(1H-benzimidazol-6-yl)phenyl]ethanone and similar compounds in the development of new therapeutic agents against viral infections.

Metabolic and Pharmacokinetic Studies : The metabolism and disposition of related substances, such as omeprazole, a substituted benzimidazole, have been studied extensively to understand their effects on drug metabolism pathways, including interactions with cytochrome P450 enzymes (Gugler & Jensen, 1985). Research into the pharmacokinetics of benzimidazole derivatives can inform on the safety, efficacy, and potential drug interactions of new compounds.

Toxicology and Safety Assessments : Investigations into the toxicological profiles of benzene derivatives provide insights into the safety of chemical exposures and the biological mechanisms underlying toxic effects, contributing to the development of safer chemical agents (Mansi et al., 2012). Similar studies could be essential for evaluating the safety of this compound in both industrial and therapeutic contexts.

Mechanistic and Biochemical Research : The biochemical mechanisms of action of benzimidazole compounds, including their interactions with biological targets and pathways, are central to understanding their pharmacological effects and potential applications. For example, thiabendazole, a benzimidazole derivative, has been explored for its anthelmintic activity, indicating the versatility of this chemical class in addressing various parasitic infections (Stone et al., 1964).

Properties

IUPAC Name

1-[2-(3H-benzimidazol-5-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10(18)12-4-2-3-5-13(12)11-6-7-14-15(8-11)17-9-16-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFPLYYGZCHOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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